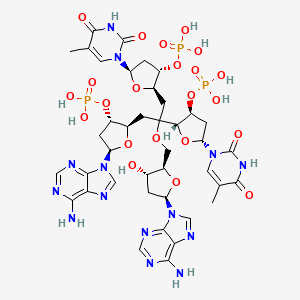

d(T-A-A-T)

描述

属性

CAS 编号 |

80460-62-4 |

|---|---|

分子式 |

C40H51N14O22P3 |

分子量 |

1172.8 g/mol |

IUPAC 名称 |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[2-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy]-2,3-bis[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propyl]oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C40H51N14O22P3/c1-16-9-51(38(58)49-36(16)56)26-4-19(74-77(60,61)62)22(70-26)7-40(31-21(76-79(66,67)68)6-27(73-31)52-10-17(2)37(57)50-39(52)59,69-11-24-18(55)3-25(72-24)53-14-47-29-32(41)43-12-45-34(29)53)8-23-20(75-78(63,64)65)5-28(71-23)54-15-48-30-33(42)44-13-46-35(30)54/h9-10,12-15,18-28,31,55H,3-8,11H2,1-2H3,(H2,41,43,45)(H2,42,44,46)(H,49,56,58)(H,50,57,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)/t18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,31-,40?/m0/s1 |

InChI 键 |

LURVSHAJGPWUMV-AYQGZGMKSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)O)OP(=O)(O)O |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)([C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)N)O)OP(=O)(O)O |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)O)OP(=O)(O)O |

同义词 |

d(T-A-A-T) deoxy-(thymidylyl-adenylyl-adenylyl-thymidylic acid) |

产品来源 |

United States |

Foundational & Exploratory

The d(T-A-A-T) Sequence Motif: A Linchpin in Eukaryotic Transcription Initiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise regulation of gene expression is fundamental to cellular function and organismal development. At the heart of this intricate process lies the initiation of transcription, a critical control point governed by the interaction of protein factors with specific DNA sequences within gene promoters. Among the most conserved and well-characterized of these sequences is the TATA box, a core promoter element typified by a consensus sequence of T-A-T-A-A-A or its variants. The d(T-A-A-T) tetranucleotide sequence is a central and indispensable component of this motif. This technical guide provides a comprehensive examination of the function of the d(T-A-A-T) sequence within the TATA box, its pivotal role in the assembly of the pre-initiation complex, and the quantitative biophysical parameters that define its interaction with the TATA-binding protein (TBP). Detailed experimental protocols for studying these interactions and illustrative diagrams of the associated molecular pathways are provided to facilitate further research and therapeutic development.

The TATA Box: A Beacon for Transcription

The TATA box is a cis-regulatory element found in the core promoter region of many eukaryotic genes transcribed by RNA polymerase II.[1][2] Its consensus sequence is generally considered to be 5'-TATA(A/T)A(A/T)-3'.[2] The d(T-A-A-T) sequence forms a crucial part of this consensus. Located approximately 25-35 base pairs upstream of the transcription start site, the TATA box serves as the primary binding site for the TATA-binding protein (TBP), a universal transcription factor essential for the initiation of transcription by all three eukaryotic RNA polymerases.[2][3] While only present in about 24% of human genes, promoters containing a TATA box are often associated with highly regulated and tissue-specific gene expression.[2]

The TATA-Binding Protein (TBP): A Molecular Saddle on the DNA Helix

TBP is a subunit of the general transcription factor TFIID.[3] The C-terminal domain of TBP adopts a unique saddle-shaped structure composed of two pseudo-symmetric repeats.[3] This saddle-like structure binds to the minor groove of the TATA box sequence.[4] This interaction induces a significant conformational change in the DNA, causing a sharp bend of approximately 80-97 degrees.[1][2] This TBP-induced DNA bending is a critical step in transcription initiation, as it facilitates the recruitment of other general transcription factors to the promoter, ultimately leading to the assembly of the pre-initiation complex (PIC).[1][2]

Quantitative Analysis of the TBP-TATA Box Interaction

The affinity and kinetics of the TBP-TATA box interaction are critical determinants of promoter strength and gene expression levels. These parameters are highly sensitive to the specific sequence of the TATA box and can be significantly altered by mutations.

Binding Affinity and Dissociation Constants

The equilibrium dissociation constant (Kd) is a measure of the binding affinity between TBP and the TATA box, with a lower Kd indicating a stronger interaction. The affinity of TBP for different TATA box sequences can vary significantly.

| TATA Box Sequence (from various promoters) | Organism/System | Method | Dissociation Constant (Kd) | Reference |

| Adenovirus E4 Promoter | Saccharomyces cerevisiae TBP | DNase I Footprint Titration | ~5 nM | [5] |

| Consensus TATA (TATAAAAG) | Human TBP | Electrophoretic Mobility Shift Assay (EMSA) | ~0.3 nM | [6] |

| TPI Gene Promoter (Wild-Type: TATATAA) | Human TBP | Stopped-flow Fluorescence | Not directly stated, but complex formation is 5.5x faster and dissociation 31x slower than SNP variant | [7] |

| TPI Gene Promoter (SNP: TATAGAA) | Human TBP | Stopped-flow Fluorescence | Kd increases by 25-fold compared to wild-type | [7] |

| TBP Dimer | Human TBP | Protein "Pull-down" Assay | ~4-10 nM | [8] |

Kinetic Parameters: On- and Off-Rates

The kinetics of TBP binding and dissociation, represented by the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the interaction.

| TATA Box Sequence/Condition | Organism/System | Method | kon (M-1s-1) | koff (s-1) | Reference |

| Adenovirus E4 Promoter | Saccharomyces cerevisiae TBP | Quench-flow DNase I Footprinting | (5.2 ± 0.5) x 105 | Not Determined | [9] |

| Rhodamine-labeled TATA DNA | Yeast TBP | Stopped-flow Anisotropy | 1.66 x 105 | 7.17 x 10-4 (t1/2 = 23 min) | [5] |

| AdMLP TATA Box | TBP | Not Specified | 1-3 x 105 | ~1-5 x 10-4 | [6] |

| TPI Gene Promoter (Wild-Type) | Human TBP | Stopped-flow Fluorescence | kon is 35x higher than SNP variant | koff is 30x lower than SNP variant | [7] |

Impact of d(T-A-A-T) Sequence Variations and Mutations

Mutations within the TATA box, including alterations to the core d(T-A-A-T) sequence, can have profound effects on transcription. Single nucleotide polymorphisms (SNPs) within the TATA box have been associated with various human diseases, including β-thalassemia and Gilbert's syndrome.[2] These mutations typically destabilize the TBP-TATA complex, leading to reduced transcription levels.[2]

Studies on the Agrobacterium T-cyt gene, which contains multiple TATA boxes, have shown that the deletion of a TATA box leads to the loss of the corresponding transcription start site.[10] Furthermore, inserting base pairs between the TATA box and the start site can shift the location of transcription initiation.[10] In vitro transcription assays have demonstrated that point mutations in the TATA element can decrease transcription by both reducing the number of stable pre-initiation complexes formed and lowering the rate of reinitiation.[11]

Signaling Pathways and Logical Relationships

The binding of TBP to the TATA box is the foundational step in a cascade of protein-protein and protein-DNA interactions that culminate in the initiation of transcription.

Caption: Assembly of the Pre-initiation Complex at a TATA-box containing promoter.

Experimental Protocols

The study of TBP-TATA box interactions relies on a variety of in vitro techniques to dissect the molecular details of binding and transcriptional regulation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common method to detect protein-DNA interactions. The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.

Workflow:

Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Detailed Methodology:

-

Probe Preparation:

-

Synthesize complementary single-stranded DNA oligonucleotides, one of which is labeled at the 5' or 3' end with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).[12][13]

-

Anneal the complementary oligos by heating to 95°C for 5-10 minutes and then allowing them to cool slowly to room temperature to form a double-stranded DNA probe.[13][14]

-

Purify the annealed probe, for example, by native PAGE.[14]

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the purified TBP with a binding buffer. A typical 5x binding buffer may contain 50 mM Tris-HCl (pH 7.5), 100-200 mM KCl, 1 mM MgCl2, 0.5 mM EDTA, 1 mM DTT, and 2.5% glycerol.[13]

-

Add a non-specific competitor DNA, such as poly(dI-dC), to minimize non-specific binding of the protein to the probe.

-

Add the labeled DNA probe to the reaction mixture.

-

Incubate the reaction at room temperature for 15-30 minutes to allow the TBP-DNA complex to form.[14]

-

-

Electrophoresis and Detection:

-

Load the binding reactions onto a pre-run native polyacrylamide gel (typically 4-6%) in a cold room or on ice.[12][13]

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

For radioactive probes, dry the gel and expose it to X-ray film (autoradiography).

-

For non-radioactive probes, transfer the DNA to a positively charged nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[12]

-

DNase I Footprinting

This technique identifies the specific DNA sequence to which a protein binds by protecting it from enzymatic cleavage by DNase I.

Workflow:

Caption: The experimental workflow for DNase I footprinting.

Detailed Methodology:

-

Probe Preparation:

-

Prepare a DNA fragment of interest (typically 100-500 bp) that is radioactively labeled at only one end of one strand.

-

-

Binding and Digestion:

-

Incubate the end-labeled DNA probe with varying concentrations of purified TBP to allow complex formation.

-

Add a low concentration of DNase I to the reaction and incubate for a short period (e.g., 1 minute) to achieve partial, random cleavage of the DNA backbone.

-

A control reaction without TBP is essential.

-

-

Analysis:

-

Stop the digestion reaction and purify the DNA fragments.

-

Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualize the fragments by autoradiography. The region where TBP was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.[15]

-

In Vitro Transcription Assay

This assay directly measures the ability of a promoter to drive the synthesis of RNA in a controlled, cell-free system.

Workflow:

Caption: A schematic of the in vitro transcription assay workflow.

Detailed Methodology:

-

Template Preparation:

-

Transcription Reaction:

-

Combine the DNA template with a source of transcription machinery, which can be a crude nuclear extract or a reconstituted system of purified general transcription factors (including TBP) and RNA polymerase II.[16]

-

Initiate transcription by adding a mixture of all four ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP), with one of them being radioactively labeled (e.g., [α-32P]UTP).[17]

-

Incubate the reaction at 30-37°C for a defined period (e.g., 30-60 minutes).

-

-

Analysis of Transcripts:

-

Stop the reaction and purify the newly synthesized RNA.

-

Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled transcripts by autoradiography. The intensity of the band corresponding to the correctly initiated transcript provides a quantitative measure of promoter activity.

-

Conclusion and Future Directions

The d(T-A-A-T) sequence, as a core component of the TATA box, plays a fundamental and indispensable role in the initiation of eukaryotic transcription. Its specific recognition by the TATA-binding protein triggers a cascade of events leading to the assembly of the pre-initiation complex and the commencement of RNA synthesis. The quantitative biophysical parameters of this interaction are finely tuned and are critical for the precise regulation of gene expression. Understanding the intricate details of this process at a molecular level is paramount for deciphering the complexities of gene regulation in health and disease.

For drug development professionals, the TBP-TATA box interface represents a potential target for therapeutic intervention. Modulators of this interaction could be developed to either upregulate or downregulate the expression of specific genes implicated in disease. Future research should continue to explore the diversity of TATA and TATA-like sequences across the genome, the role of flanking sequences in modulating TBP binding, and the interplay of TBP with other transcription factors and chromatin remodelers in the dynamic nuclear environment. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for advancing these critical areas of investigation.

References

- 1. Structural basis for TBP displacement from TATA box DNA by the Swi2/Snf2 ATPase Mot1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TATA box - Wikipedia [en.wikipedia.org]

- 3. TATA-binding protein - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Yeast TATA binding protein interaction with DNA: fluorescence determination of oligomeric state, equilibrium binding, on-rate, and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies of the TATA-binding protein interaction with cisplatin-modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time Interaction between TBP and the TATA Box of the Human Triosephosphate Isomerase Gene Promoter in the Norm and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Slow dimer dissociation of the TATA binding protein dictates the kinetics of DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamic and kinetic characterization of the binding of the TATA binding protein to the adenovirus E4 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of mutations in the TATA box region of the Agrobacterium T-cyt gene on its transcription in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcription reinitiation rate: a special role for the TATA box - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. researchgate.net [researchgate.net]

- 16. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical properties of d(T-A-A-T) oligonucleotides

An In-depth Technical Guide on the Biophysical Properties of d(T-A-A-T) Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the self-complementary d(T-A-A-T) oligonucleotide. Due to the short length of this tetramer, experimental data is limited. Therefore, this guide combines theoretical calculations based on the nearest-neighbor model with expected properties derived from studies on similar A-T rich sequences. Detailed experimental protocols for key characterization techniques are also provided.

Thermodynamic Properties

The stability of a DNA duplex can be predicted using the nearest-neighbor model, which considers the identity of adjacent base pairs. The thermodynamic parameters for duplex formation, including melting temperature (T_m), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), are calculated based on the sum of individual nearest-neighbor values.

Calculated Thermodynamic Parameters

The thermodynamic properties for the self-complementary duplex of d(T-A-A-T) were calculated using established nearest-neighbor parameters under standard conditions (1 M NaCl). It is important to note that these are theoretical estimations. The duplex formation can be represented as:

The nearest-neighbor pairs are TA/AT, AA/TT, and AT/TA.

| Parameter | Calculated Value | Unit |

| Melting Temperature (T_m) | 10.5 (at 100 µM strand concentration) | °C |

| Enthalpy (ΔH°) | -22.4 | kcal/mol |

| Entropy (ΔS°) | -68.5 | cal/(mol·K) |

| Gibbs Free Energy (ΔG°) | -2.0 (at 37 °C) | kcal/mol |

Note: These values are highly dependent on salt and oligonucleotide concentration.

Structural Properties

Short A-T rich sequences, often referred to as A-tracts, are known to adopt a B-form DNA conformation with specific structural features.

-

Conformation: The d(T-A-A-T) duplex is expected to adopt a B-form helical structure.

-

Minor Groove: A-T rich sequences are characterized by a narrow minor groove.

-

Propeller Twist: The base pairs are likely to exhibit a high propeller twist, which can lead to the formation of a "spine of hydration" in the minor groove.

-

Bending: While longer A-tracts are associated with DNA bending, a short sequence like d(T-A-A-T) is unlikely to induce significant global curvature.

Spectroscopic Properties

UV Absorbance

The thermal denaturation of the d(T-A-A-T) duplex can be monitored by measuring the change in UV absorbance at 260 nm as a function of temperature. As the duplex melts into single strands, the absorbance increases due to the hyperchromic effect.[1] The melting temperature (T_m) is the temperature at which 50% of the duplex is dissociated.[2]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure of DNA.[1] For a B-form DNA duplex like d(T-A-A-T), the CD spectrum is expected to show a positive band around 275 nm and a negative band around 245 nm. The exact shape and magnitude of the CD spectrum are sequence-dependent.[3]

Experimental Protocols

UV-Visible (UV-Vis) Thermal Denaturation

This protocol describes how to determine the melting temperature (T_m) of an oligonucleotide duplex.

Materials:

-

Lyophilized d(T-A-A-T) oligonucleotide

-

Melting Buffer (e.g., 10 mM sodium phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a Peltier temperature controller

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Dissolve the lyophilized oligonucleotide in the melting buffer to the desired concentration (e.g., 100 µM).

-

Annealing: Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure duplex formation.

-

Measurement Setup:

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Set the temperature program to ramp from a low temperature (e.g., 5°C) to a high temperature (e.g., 40°C) at a rate of 1°C/minute.[4]

-

-

Data Acquisition: Place the cuvette in the spectrophotometer and start the temperature ramp, recording the absorbance at each temperature point.

-

Data Analysis:

-

Plot absorbance versus temperature to obtain the melting curve.

-

The T_m is the temperature at the midpoint of the transition, which can be determined from the maximum of the first derivative of the melting curve.[5]

-

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed during the thermal denaturation of a DNA duplex, providing model-independent thermodynamic data.[6]

Materials:

-

Annealed d(T-A-A-T) duplex solution

-

Final dialysis buffer for reference

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Prepare the oligonucleotide sample and the reference buffer. Both must be thoroughly degassed before loading.

-

Baseline Scan: Load both the sample and reference cells with the reference buffer and perform a scan over the desired temperature range (e.g., 5°C to 40°C) at a scan rate of 60°C/hour to obtain a baseline.

-

Sample Scan: Replace the buffer in the sample cell with the oligonucleotide solution and repeat the scan using the same parameters.

-

Data Analysis:

-

Subtract the baseline scan from the sample scan to obtain the excess heat capacity curve.

-

The melting temperature (T_m) corresponds to the peak of the transition.

-

The calorimetric enthalpy (ΔH°_cal) is determined by integrating the area under the peak.

-

The van't Hoff enthalpy (ΔH°_vH) can also be calculated from the shape of the peak to assess the two-state nature of the transition.

-

Circular Dichroism (CD) Spectroscopy

This protocol is for obtaining the CD spectrum of the d(T-A-A-T) duplex to confirm its conformation.

Materials:

-

Annealed d(T-A-A-T) duplex solution

-

CD Spectropolarimeter with a temperature controller

-

Quartz cuvette (e.g., 1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the spectropolarimeter and the lamp, allowing them to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 320 nm to 200 nm.

-

-

Blank Measurement: Record a spectrum of the buffer alone to use as a baseline.

-

Sample Measurement: Record the spectrum of the d(T-A-A-T) solution under the same conditions.

-

Data Processing: Subtract the buffer baseline from the sample spectrum to obtain the final CD spectrum of the oligonucleotide.

-

Thermal Melt (Optional): The CD signal at a specific wavelength can also be monitored as a function of temperature to obtain a melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA in solution.[7][8]

Materials:

-

Lyophilized d(T-A-A-T) oligonucleotide

-

NMR Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the oligonucleotide in the NMR buffer to a final concentration typically in the range of 0.5-2 mM.[9]

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and folding. Imino proton signals between 12 and 14 ppm are indicative of base pairing.

-

Acquire two-dimensional (2D) experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to assign proton resonances.

-

NOESY provides through-space correlations and is used to determine inter-proton distances, which are crucial for structure calculation.

-

TOCSY provides through-bond correlations and is used to identify protons within the same sugar spin system.

-

-

Structure Calculation:

-

Integrate the cross-peaks in the NOESY spectra to derive distance restraints.

-

Use molecular dynamics and simulated annealing protocols with the experimental restraints to generate a family of structures consistent with the NMR data.

-

The final set of structures represents the solution conformation of the d(T-A-A-T) duplex.

-

Visualizations

Experimental Workflow

Homeodomain Protein Binding to TAAT Core Sequence

The TAAT motif is a core recognition sequence for homeodomain transcription factors, which play crucial roles in gene regulation during embryonic development.[10][11]

References

- 1. Circular dichroism - Wikipedia [en.wikipedia.org]

- 2. atdbio.com [atdbio.com]

- 3. The sequence dependence of circular dichroism spectra of DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 5. agilent.com [agilent.com]

- 6. DNA calorimetric force spectroscopy at single base pair resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR determination of oligonucleotide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Nucleotides flanking a conserved TAAT core dictate the DNA binding specificity of three murine homeodomain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple core homeodomain binding motifs differentially contribute to transcriptional activity of the murine gonadotropin-releasing hormone receptor gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on d(T-A-A-T) as a Putative Minimal Promoter Element

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the isolated d(T-A-A-T) tetranucleotide as a functional minimal promoter is limited in publicly available literature. This guide synthesizes information from studies on TATA boxes, TATA-like sequences, and minimal promoter requirements to provide a comprehensive theoretical and practical framework for its investigation.

Introduction to Core Promoter Elements

The initiation of transcription in eukaryotes is a highly regulated process that begins with the assembly of the pre-initiation complex (PIC) at the core promoter of a gene. The core promoter is the minimal stretch of DNA sequence that is sufficient to direct accurate transcription initiation by RNA polymerase II.[1] It typically spans from -40 to +40 base pairs relative to the transcription start site (TSS). Several key sequence motifs have been identified as core promoter elements, the most well-known being the TATA box.

The canonical TATA box, with a consensus sequence of TATA(A/T)A(A/T), is recognized by the TATA-binding protein (TBP), a subunit of the general transcription factor TFIID.[2][3][4] The binding of TBP to the TATA box is a critical step that nucleates the formation of the PIC.[5][6] However, a significant portion of eukaryotic promoters are "TATA-less," indicating that alternative sequences can serve to recruit the transcription machinery.[7]

This guide explores the potential for the tetranucleotide sequence d(T-A-A-T) to function as a minimal, non-canonical promoter element. While part of the broader TATA box consensus, its ability to act as a standalone promoter is a subject of investigation. One study of the HIS4 promoter, which contains the sequence TATATAAT, considered it a TATA-containing promoter with high affinity for TBP, suggesting that variations in the latter part of the TATA box may have a minimal impact on TBP binding.[7] This provides a basis for investigating the functionality of the core "TAAT" sequence.

The d(T-A-A-T) Sequence: A Hypothetical Minimal Promoter

The d(T-A-A-T) sequence represents a minimal A/T-rich element that could potentially be recognized by TBP or other transcription factors. Its function as a promoter would likely be weak and highly context-dependent, relying on flanking sequences and the presence of other regulatory elements.

Theoretical Basis for Functionality

The binding of TBP to the TATA box occurs in the minor groove and induces a significant bend in the DNA, facilitating the recruitment of other transcription factors.[3][5] The A/T-rich nature of the TATA box is thought to contribute to the flexibility of the DNA, making this bending energetically favorable. The d(T-A-A-T) sequence, being A/T-rich, may possess the intrinsic flexibility to allow for TBP binding, albeit with potentially lower affinity than the consensus TATA box.

Studies on TATA box mutations have shown that single base pair changes can significantly impact promoter strength.[1][8] The activity of a promoter containing d(T-A-A-T) would therefore be expected to be considerably lower than that of a canonical TATA box.

Potential Interacting Factors

The primary candidate for interaction with a d(T-A-A-T) element is the TATA-binding protein (TBP) . While TBP exhibits the highest affinity for the consensus TATA sequence, it is known to bind to a range of A/T-rich sequences.[7] The affinity of TBP for d(T-A-A-T) would need to be empirically determined but is predicted to be in the lower range of its binding capacity.

In TATA-less promoters, other general transcription factors and co-activators play a more prominent role in recruiting TBP and stabilizing the PIC. Therefore, the functionality of a d(T-A-A-T) element would likely be highly dependent on the presence of other nearby core promoter elements such as an Initiator (Inr) element or a Downstream Promoter Element (DPE), as well as enhancer elements and their associated activators.[9]

Quantitative Data on TATA-like Promoter Elements

| Promoter Element | Relative Promoter Strength (Normalized to Consensus TATA) | Reference |

| Consensus TATA (TATAAAA) | 100% | Inferred from multiple studies |

| HIS4 Promoter (TATATAAT) | High (considered functional TATA) | [7] |

| TATA with single point mutations | Variable (can be significantly reduced) | [1][8] |

| TATA-less promoters | Generally lower than TATA-containing promoters | [7] |

| Hypothetical d(T-A-A-T) | Predicted to be very low | N/A |

This table is a summary of expected relative strengths based on existing literature and includes a prediction for the d(T-A-A-T) element.

Experimental Protocols for Characterizing d(T-A-A-T) as a Minimal Promoter

To empirically determine the functionality of the d(T-A-A-T) sequence as a minimal promoter, a series of established molecular biology assays can be employed.

Promoter Cloning and Reporter Gene Assays

This is the primary method for quantifying the transcriptional activity of a putative promoter element.

Methodology:

-

Vector Construction: Synthesize oligonucleotides containing the d(T-A-A-T) sequence, flanked by appropriate restriction sites. For comparison, create constructs with a consensus TATA box sequence (e.g., TATAAAA), a mutated, non-functional sequence (e.g., GCGCGCG), and a promoterless vector as a negative control.

-

Cloning: Ligate these synthetic promoters into a reporter vector upstream of a reporter gene, such as Firefly Luciferase or Green Fluorescent Protein (GFP).

-

Transfection: Transfect the reporter constructs into a suitable eukaryotic cell line (e.g., HEK293T or HeLa cells). A co-transfection with a vector expressing a second reporter (e.g., Renilla luciferase) under a constitutive promoter is recommended for normalization of transfection efficiency.

-

Cell Lysis and Assay: After 24-48 hours of expression, lyse the cells and perform the appropriate reporter assay (e.g., Luciferase assay).

-

Data Analysis: Quantify the reporter gene expression and normalize it to the co-transfected control. Compare the activity of the d(T-A-A-T) construct to the positive and negative controls.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine if a protein, such as TBP, can bind directly to the d(T-A-A-T) sequence.

Methodology:

-

Probe Preparation: Synthesize complementary oligonucleotides containing the d(T-A-A-T) sequence and label one with a radioactive isotope (e.g., 32P) or a fluorescent dye. Anneal the oligonucleotides to create a double-stranded probe.

-

Protein-DNA Binding Reaction: Incubate the labeled probe with purified recombinant TBP. Include reactions with no protein, and with a non-specific protein (e.g., BSA) as negative controls. For competition assays, include reactions with an excess of unlabeled specific (d(T-A-A-T)) or non-specific competitor DNA.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the probe by autoradiography or fluorescence imaging. A shift in the mobility of the probe in the presence of TBP indicates binding.

DNase I Footprinting Assay

This technique can identify the precise binding site of a protein on a DNA fragment and can provide information about the affinity of the interaction.

Methodology:

-

Probe Preparation: Prepare a DNA fragment of approximately 100-200 bp containing the d(T-A-A-T) sequence, with one end of one strand radioactively labeled.

-

Protein-DNA Binding: Incubate the labeled probe with varying concentrations of purified TBP.

-

DNase I Digestion: Treat the binding reactions with a low concentration of DNase I, sufficient to introduce on average one nick per DNA molecule.

-

Analysis: Denature the DNA and separate the fragments on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

Visualization: Visualize the fragments by autoradiography. The region where TBP binds will be protected from DNase I digestion, resulting in a "footprint" (a gap in the ladder of bands) on the gel.

Visualizations

Signaling Pathway for PIC Assembly at a TATA-like Element

Caption: Hypothetical PIC assembly at a d(T-A-A-T) minimal promoter.

Experimental Workflow for Characterization

Caption: Workflow for investigating d(T-A-A-T) promoter activity.

Conclusion and Future Directions

The concept of a d(T-A-A-T) tetranucleotide acting as a minimal promoter element is an intriguing area of investigation at the boundaries of our understanding of transcription initiation. Based on the available evidence from related TATA-like sequences, it is plausible that d(T-A-A-T) could function as an extremely weak, context-dependent core promoter element. Its activity would likely be highly reliant on the presence of adjacent core promoter motifs, such as an Inr, and the influence of distal enhancers.

For drug development professionals, understanding the function of such minimal, non-canonical promoters could be relevant in the context of gene therapy vector design, where precise and potentially low-level, targeted gene expression is desired. Furthermore, the development of small molecules that could modulate the interaction of TBP with these weak TATA-like elements could offer novel therapeutic strategies.

Future research should focus on the systematic and quantitative analysis of the d(T-A-A-T) sequence and other short A/T-rich motifs in various sequence contexts to fully elucidate their potential role in gene regulation. High-throughput promoter assays coupled with structural studies of TBP-DNA interactions would be invaluable in this endeavor.

References

- 1. TATA box - Wikipedia [en.wikipedia.org]

- 2. Synthetic promoter designs enabled by a comprehensive analysis of plant core promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: TATA-Binding Protein [pdb101.rcsb.org]

- 4. biorxiv.org [biorxiv.org]

- 5. TATA-binding protein - Wikipedia [en.wikipedia.org]

- 6. On the Role of TATA Boxes and TATA-Binding Protein in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Differences in Transcription Initiation at TATA-Less and TATA-Containing Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of mutations in the TATA box region of the Agrobacterium T-cyt gene on its transcription in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Core promoter-specific gene regulation: TATA box selectivity and Initiator-dependent bi-directionality of serum response factor-activated transcription - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of the TATA Box and its Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of gene expression is fundamental to cellular function, and the initiation of transcription is a critical control point. At the heart of many eukaryotic promoters lies a deceptively simple DNA sequence known as the TATA box. Its discovery and subsequent characterization revolutionized our understanding of gene regulation and the intricate molecular choreography that governs the transcription of genetic information. This technical guide provides an in-depth exploration of the seminal discoveries of the TATA box and its variants, the experimental methodologies used to elucidate their function, and the quantitative data that underpins our current knowledge.

The TATA box is a cis-regulatory element found in the core promoter of many genes transcribed by RNA polymerase II.[1][2] Its consensus sequence is typically TATAAA, and it is located approximately 25-35 base pairs upstream of the transcription start site.[2][3] The primary function of the TATA box is to serve as a binding site for the TATA-binding protein (TBP), a subunit of the general transcription factor TFIID.[2][4] The binding of TBP to the TATA box is a crucial first step in the assembly of the pre-initiation complex (PIC), a large assembly of proteins required to recruit RNA polymerase II and initiate transcription.[1][2]

This guide will delve into the experimental evidence that established the TATA box as a key promoter element, detail the protocols for the foundational techniques used in its study, and present quantitative data on the binding affinities and transcriptional activities of the canonical TATA box and its variants. Furthermore, it will explore the landscape of TATA-less promoters, providing a comprehensive overview of the mechanisms of transcription initiation.

The Discovery of the TATA Box: A Historical Perspective

The TATA box, also known as the Goldberg-Hogness box, was first identified in 1978 by Michael Goldberg and David Hogness.[1] Their research involved the analysis of the 5' flanking regions of several eukaryotic genes, where they observed a conserved AT-rich sequence. This discovery was paralleled by the earlier identification of a similar sequence, the Pribnow box (TATAAT), in prokaryotic promoters by David Pribnow in 1975.[5]

The functional significance of the TATA box was established through a series of elegant experiments that demonstrated its critical role in directing accurate transcription initiation. These early studies laid the groundwork for decades of research into the mechanisms of eukaryotic gene regulation.

Quantitative Data: TBP Binding and Transcriptional Activity

The affinity of TBP for the TATA box and its variants is a key determinant of promoter strength. Mutations in the TATA box can significantly alter TBP binding and, consequently, the rate of transcription initiation. The following tables summarize quantitative data from various studies on TBP binding affinities and the transcriptional activities of different TATA box sequences.

Table 1: Relative Binding Affinity of TBP to TATA Box Variants

| TATA Box Sequence | Relative Binding Affinity (%) | Reference |

| TATAAAA | 100 | [6] |

| TATATAA | 80 | [6] |

| TATAAAT | 60 | [6] |

| TAAAAAA | 40 | [6] |

| CATAAAA | 20 | [6] |

| TAGAAAA | <10 | [6] |

| GATAAAA | <5 | [6] |

Table 2: Transcriptional Activity of TATA Box Mutants

| TATA Box Sequence | Relative Transcriptional Activity (%) | Reference |

| TATAAAA | 100 | [1] |

| TATATAA | 75 | [1] |

| TATAAAT | 50 | [1] |

| TATGAAA | 15 | [1] |

| TAGAAAA | 5 | [1] |

| GATAAAA | <1 | [1] |

| TAAAAAG | 110 | [7] |

| TATATATG | 90 | [7] |

Note: Relative binding affinities and transcriptional activities are normalized to the consensus TATA box sequence (TATAAAA) from the respective studies. The term "d(T-A-A-T) variants" is not a standard classification in the literature. The tables above present data on a range of TATA box variants, including those with repeating T-A dinucleotides.

Experimental Protocols

The characterization of the TATA box and its function has relied on a toolkit of powerful molecular biology techniques. The following sections provide detailed methodologies for three key experimental approaches.

DNase I Footprinting Assay

DNase I footprinting is used to identify the specific DNA sequence bound by a protein. The principle is that a protein bound to DNA will protect the DNA from cleavage by the DNase I enzyme, leaving a "footprint" in the digestion pattern.[8]

Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment of approximately 200-400 bp containing the putative TATA box.

-

Radioactively label one end of the DNA fragment using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Purify the end-labeled probe by polyacrylamide gel electrophoresis (PAGE).

-

-

Binding Reaction:

-

Incubate the labeled probe (e.g., 10,000 cpm) with varying concentrations of purified TBP or nuclear extract in a binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 10% glycerol, 5 mM MgCl₂, 1 mM DTT) for 20-30 minutes at room temperature.

-

Include a control reaction with no protein.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion of the DNA.

-

Incubate for 1-2 minutes at room temperature.

-

-

Reaction Termination and DNA Purification:

-

Stop the reaction by adding a stop solution containing EDTA and a protein denaturant (e.g., SDS).

-

Extract the DNA with phenol:chloroform and precipitate with ethanol.

-

-

Gel Electrophoresis and Autoradiography:

-

Resuspend the DNA pellets in a formamide loading buffer, denature at 90°C for 2 minutes, and load onto a high-resolution denaturing polyacrylamide sequencing gel.

-

After electrophoresis, expose the gel to X-ray film to visualize the DNA fragments. The region where TBP was bound will appear as a "footprint" – a gap in the ladder of DNA fragments compared to the no-protein control lane.

-

In Vitro Transcription Assay

In vitro transcription assays are used to measure the ability of a specific promoter sequence to drive transcription in a cell-free system.

Protocol:

-

Template Preparation:

-

Clone the promoter sequence containing the TATA box or its variant upstream of a reporter gene (e.g., a G-less cassette, which allows for transcription in the absence of GTP, reducing background).

-

Purify the plasmid DNA template.

-

-

Nuclear Extract Preparation:

-

Transcription Reaction:

-

Set up the transcription reaction in a buffer containing the DNA template (e.g., 100-200 ng), nuclear extract (e.g., 5-10 µL), ATP, CTP, UTP, and a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

-

RNA Purification:

-

Terminate the reaction and purify the newly synthesized RNA transcripts, for example, by phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis of Transcripts:

Site-Directed Mutagenesis

Site-directed mutagenesis is used to introduce specific mutations into a DNA sequence to study their functional consequences. The QuikChange™ method is a common and efficient procedure.[5][14][15][16][17]

Protocol:

-

Primer Design:

-

Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid DNA template with the wild-type TATA box, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu polymerase), and dNTPs.

-

Perform thermal cycling (typically 12-18 cycles) to amplify the entire plasmid, incorporating the mutation.

-

-

Digestion of Parental DNA:

-

Digest the parental (non-mutated) methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA. The newly synthesized DNA will be unmethylated and thus resistant to DpnI digestion.

-

Incubate at 37°C for 1 hour.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate selective agar plate.

-

-

Verification of Mutation:

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental logic is crucial for a deep understanding of TATA box function. The following diagrams, rendered in DOT language, illustrate these processes.

Pre-initiation Complex Assembly on a TATA-Containing Promoter

Caption: Stepwise assembly of the pre-initiation complex at a TATA box.

Pre-initiation Complex Assembly on a TATA-less Promoter

Caption: PIC assembly at a TATA-less promoter, initiated by TAFs.

Experimental Workflow for Characterizing a Promoter Element

Caption: Logical workflow for the discovery and characterization of a novel promoter element.

Conclusion and Future Directions

The discovery of the TATA box was a landmark achievement in molecular biology, providing a foothold for understanding the complex machinery of eukaryotic transcription initiation. The experimental approaches detailed in this guide have been instrumental in dissecting the function of the TATA box and its variants, revealing a nuanced regulatory landscape where subtle sequence variations can have profound effects on gene expression.

While our understanding of TATA-dependent transcription is well-established, the mechanisms governing transcription from the vast number of TATA-less promoters remain an active area of research. Future studies will likely focus on the diverse array of core promoter elements, the interplay between different transcription factors, and the role of chromatin structure in regulating transcription initiation. The continued development of high-throughput sequencing and advanced imaging techniques will undoubtedly provide further insights into these fundamental processes, with significant implications for our understanding of human health and disease, and for the development of novel therapeutic strategies that target gene expression.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. med.upenn.edu [med.upenn.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. static.igem.org [static.igem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 9. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of mRNA amplification by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of mRNA amplification by in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. studenttheses.uu.nl [studenttheses.uu.nl]

- 13. researchgate.net [researchgate.net]

- 14. ProtocolsQuickChange < Lab < TWiki [barricklab.org]

- 15. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 16. gladstone.org [gladstone.org]

- 17. faculty.washington.edu [faculty.washington.edu]

The d(T-A-A-T) Sequence: A Linchpin in Eukaryotic Gene Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of gene expression is fundamental to eukaryotic life, orchestrating complex processes from embryonic development to cellular homeostasis. At the heart of this regulatory network lie sequence-specific DNA binding motifs that serve as docking sites for transcription factors. Among these, the d(T-A-A-T) sequence motif has emerged as a critical element, particularly in the context of developmental gene regulation. This technical guide provides a comprehensive overview of the role of the d(T-A-A-T) motif in eukaryotic gene regulation, with a focus on its interaction with homeodomain-containing transcription factors. We delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their study, and visualize the key signaling pathways and experimental workflows involved.

The d(T-A-A-T) Motif and its Recognition by Homeodomain Proteins

The d(T-A-A-T) sequence is a core recognition motif for a large and evolutionarily conserved family of transcription factors known as homeodomain proteins. These proteins are characterized by a ~60 amino acid DNA-binding domain called the homeodomain, which folds into a three-alpha-helix structure. The third helix, often referred to as the "recognition helix," fits into the major groove of the DNA, where it makes specific contacts with the bases of the TAAT core sequence[1][2].

While the TAAT core is essential for binding, the nucleotides flanking this sequence play a crucial role in conferring binding specificity to different homeodomain proteins. This allows for the precise regulation of a vast array of target genes by a diverse family of transcription factors that share a common core recognition motif.

The Role of TALE Cofactors in Modulating Binding Specificity

The in vivo binding specificity and affinity of many homeodomain proteins, particularly the Hox family, are significantly enhanced by their interaction with cofactors from the Three Amino acid Loop Extension (TALE) superclass of homeodomain proteins, such as PBX and MEIS.[3][4][5] These cofactors form heterodimeric or trimeric complexes with Hox proteins on DNA, recognizing bipartite or tripartite DNA motifs that often include the TAAT sequence. This cooperative binding greatly increases the specificity of target gene recognition and is a key mechanism for achieving the diverse functions of Hox proteins during development.

Quantitative Analysis of d(T-A-A-T) Binding Interactions

The affinity of a transcription factor for its DNA binding site is a key determinant of its regulatory activity. This interaction is typically quantified by the dissociation constant (Kd), with lower Kd values indicating higher affinity. Below is a summary of representative quantitative data for the binding of homeodomain proteins to TAAT-containing sequences.

| Homeodomain Protein | DNA Sequence | Binding Affinity (Kd) | Experimental Method | Reference |

| Engrailed (wild-type) | 5'-TCAATTAAAT-3' | High Affinity (qualitative) | DNase I Footprinting | [6] |

| Engrailed (wild-type) | 5'-TAATTA-3' | High Affinity (qualitative) | Binding site selection | [7] |

| Engrailed (QK50 mutant) | 5'-TAATCC-3' | Increased affinity vs. wt | Binding site selection | [7] |

| Engrailed | Cognate DNA | 170 ± 2 µM | NMR Titration | [8][9] |

| HoxA9 | High-affinity site | ~20-fold tighter than HoxB1 | Not specified | [10] |

Signaling Pathways Regulated by d(T-A-A-T) Binding Proteins

Homeodomain proteins that recognize the TAAT motif are master regulators of embryonic development, controlling a multitude of signaling pathways that govern cell fate, proliferation, and patterning. Below are examples of such regulatory networks.

Hox5 Regulation of the Wnt2/2b-Bmp4 Signaling Axis in Lung Development

During lung morphogenesis, Hox5 proteins are expressed in the mesenchyme and are essential for proper branching and patterning.[11] Mechanistic studies have revealed that Hox5 proteins directly or indirectly regulate the expression of Wnt2 and Wnt2b ligands in the distal mesenchyme. This, in turn, activates the canonical Wnt/β-catenin signaling pathway, leading to the expression of downstream targets such as Lef1 and Axin2. A key target of this pathway is Bone Morphogenetic Protein 4 (Bmp4), which is crucial for epithelial-mesenchymal crosstalk and proper lung development.[11]

Hoxa2 Regulation of the Wnt/β-catenin Signaling Pathway

In the developing second branchial arch, the homeodomain protein Hoxa2 plays a critical role in patterning. ChIP-seq studies have shown that Hoxa2 binds to regulatory regions of numerous genes within the Wnt signaling pathway.[12] This regulation is essential for maintaining the activity of the canonical Wnt/β-catenin signaling pathway in this specific developmental context.[12]

References

- 1. Hox protein - Proteopedia, life in 3D [proteopedia.org]

- 2. Direct and Indirect Targeting of HOXA9 Transcription Factor in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. HOXA1 and TALE proteins display cross-regulatory interactions and form a combinatorial binding code on HOXA1 targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Range of HOX/TALE superclass associations and protein domain requirements for HOXA13:MEIS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The DNA binding specificity of engrailed homeodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential DNA-binding specificity of the engrailed homeodomain: the role of residue 50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cognate DNA Recognition by Engrailed Homeodomain Involves A Conformational Change Controlled via An Electrostatic-Spring-Loaded Latch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Structure of HoxA9 and Pbx1 bound to DNA: Hox hexapeptide and DNA recognition anterior to posterior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hox5 genes regulate the Wnt2/2b-Bmp4 signaling axis during lung development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Structural Analysis of the d(T-A-A-T) DNA Duplex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of the d(T-A-A-T) DNA duplex, a fundamental component of A-T rich regions in the genome. Understanding the nuanced structural features of this sequence is pivotal for advancements in drug development and the broader field of molecular biology, as these regions are frequent targets for DNA-binding ligands and proteins. This document synthesizes findings from key experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Molecular Dynamics (MD) simulations—to offer a comprehensive overview of its conformation, hydration, and dynamic behavior.

Structural Conformation and Helical Parameters

The d(T-A-A-T) duplex, like other A-T rich sequences, predominantly adopts a B-form DNA conformation. However, its specific sequence gives rise to distinct local variations in helical parameters. These parameters, which describe the three-dimensional structure of the DNA, are crucial for understanding its interaction with other molecules.

Proton NMR studies on the single-helical d(T-A-A-T) fragment have revealed that the stacked state of the molecule is not a single conformer but a dynamic equilibrium of multiple structures. The major structure, accounting for approximately 60% of the population, features all sugar rings in the S-type (C2'-endo) geometry. A secondary structure, representing about 30%, has the dT(4) residue in an N-type (C3'-endo) sugar pucker conformation. The remaining 10% consists of conformers with two or more sugar residues in the N-type range.[1] This conformational heterogeneity is a key characteristic of A-T rich sequences and influences their flexibility and recognition by binding partners.

Table 1: Representative Helical Parameters for A-T Rich B-DNA

| Parameter | Typical Value Range | Description |

| Helical Twist | 27.9° - 40° | The angle of rotation between adjacent base pairs.[2] |

| Rise | ~3.3 Å | The distance between adjacent base pairs along the helical axis.[3] |

| Propeller Twist | -10° to -20° | The angle between the two bases in a single base pair. |

| Minor Groove Width | Narrow | A-T rich sequences are known for their characteristically narrow minor grooves. |

| Sugar Pucker | C2'-endo (S-type) | The predominant conformation of the deoxyribose sugar ring in B-DNA. |

Note: Specific values for the d(T-A-A-T) duplex can be derived from detailed NMR and molecular dynamics studies. The values presented here are representative of A-T rich B-DNA.

The Spine of Hydration: A Key Structural Feature

A-T rich sequences, including d(T-A-A-T), are characterized by a "spine of hydration" in the minor groove. This is a highly ordered network of water molecules that forms hydrogen bonds with the bases and the sugar-phosphate backbone.[4][5] This spine is crucial for stabilizing the duplex structure and mediating interactions with proteins and drugs.[5][6] NMR studies have shown that the residence times of these water molecules are significantly longer in the minor groove of d(AATT) segments compared to d(TTAA) segments, indicating a more stable hydration spine in the former.[4] The interruption of this spine at 5'-TA-3' steps can influence the local DNA conformation and its recognition by binding partners.[4]

Experimental Methodologies

The structural analysis of the d(T-A-A-T) duplex relies on a combination of high-resolution experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of DNA in solution, providing insights that are complementary to the static picture from X-ray crystallography.[7][8]

Experimental Protocol: 1D and 2D NMR of d(T-A-A-T)

-

Sample Preparation: The d(T-A-A-T) oligonucleotide is synthesized and purified. The sample is dissolved in a buffered aqueous solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) to mimic physiological conditions. For certain experiments, the sample is lyophilized and redissolved in D₂O to suppress the water signal.

-

1D NMR: 1D proton NMR spectra are recorded at various temperatures (e.g., -5°C to 90°C) to monitor the chemical shifts of the non-exchangeable base and sugar protons.[1] Temperature-dependent chemical shift profiles provide information on the thermodynamics of stacking interactions.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons within the same sugar ring, aiding in the assignment of sugar proton resonances.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., all protons of a single deoxyribose ring).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space distances between protons that are close to each other (typically < 5 Å). This is crucial for sequential assignment of resonances and for determining the overall conformation of the duplex. NOEs between the base protons and the sugar H1' and H2'/H2'' protons are particularly important for defining the helical structure.[9] NOEs between DNA protons and water can be used to probe the spine of hydration.[4]

-

-

Data Analysis: The assigned chemical shifts and coupling constants are used to determine the sugar pucker conformation of each nucleotide. The NOE-derived distance restraints are used in conjunction with computational methods (e.g., restrained molecular dynamics) to generate a high-resolution 3D structure of the duplex.

Caption: Workflow for NMR-based structural determination of a DNA duplex.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the DNA duplex in a crystalline state.[10][11]

Experimental Protocol: X-ray Crystallography of d(T-A-A-T) Duplex

-

Crystallization: The purified d(T-A-A-T) oligonucleotide is crystallized, typically using the hanging drop or sitting drop vapor diffusion method. This involves screening a wide range of conditions (e.g., precipitants, pH, temperature, and salt concentration) to find the optimal conditions for crystal growth.

-

Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam, often at a synchrotron source to obtain high-intensity X-rays.[10] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[10]

-

Data Processing: The intensities of the diffracted spots are measured and integrated. These data are then used to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution: The phase problem is solved using methods such as Molecular Replacement (if a similar structure is known) or experimental phasing techniques (e.g., Multiple Isomorphous Replacement or Multi-wavelength Anomalous Dispersion).

-

Structure Refinement: An initial model of the DNA duplex is built into the electron density map. This model is then refined using computational methods to improve the fit between the calculated and observed diffraction data, resulting in a final, high-resolution atomic model.

Caption: General workflow for X-ray crystallography of a DNA duplex.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the DNA duplex, allowing for the study of its conformational fluctuations and interactions with the solvent over time.[3][12]

Experimental Protocol: MD Simulation of d(T-A-A-T) Duplex

-

System Setup: An initial model of the d(T-A-A-T) duplex (e.g., from canonical B-DNA or a previously determined experimental structure) is placed in a simulation box. The box is filled with explicit water molecules and counterions (e.g., Na⁺) to neutralize the system.

-

Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial setup.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to 1 atm. This is done in a stepwise manner, often with restraints on the DNA molecule that are gradually released, allowing the solvent to equilibrate around the DNA.

-

Production Run: Once the system is equilibrated, the production simulation is run for a desired length of time (typically nanoseconds to microseconds). During this phase, the positions, velocities, and energies of all atoms are saved at regular intervals.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various structural and dynamic properties, including helical parameters, sugar pucker conformations, root-mean-square deviation (RMSD), and the distribution of water and ions around the DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Duplex DNA Retains the Conformational Features of Single Strands: Perspectives from MD Simulations and Quantum Chemical Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydration of DNA in aqueous solution: NMR evidence for a kinetic destabilization of the minor groove hydration of d-(TTAA)2 versus d-(AATT)2 segments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of water in mediating DNA structures with epigenetic modifications, higher-order conformations and drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knowledge-based prediction of DNA hydration using hydrated dinucleotides as building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. people.bu.edu [people.bu.edu]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

TATA-Binding Protein (TBP) Interaction with d(T-A-A-T): A Technical Guide

Abstract: The TATA-binding protein (TBP) is a central factor in eukaryotic transcription initiation, responsible for recognizing core promoter sequences and nucleating the assembly of the pre-initiation complex (PIC). While its interaction with the canonical TATA box (consensus T-A-T-A-A/T-A-A/T-A/G) is well-characterized, its binding to non-canonical or TATA-like sequences is crucial for understanding transcription at the majority of human promoters, which lack a perfect TATA box. This technical guide provides an in-depth analysis of the interaction between TBP and the non-canonical d(T-A-A-T) sequence. It covers the structural basis of recognition, a comparative analysis of binding affinities, detailed experimental protocols for characterization, and the functional implications for gene regulation and drug development.

Introduction to TBP and Promoter Recognition

The TATA-binding protein (TBP) is a highly conserved general transcription factor essential for transcription initiation by all three eukaryotic RNA polymerases.[1] As a key subunit of the Transcription Factor IID (TFIID) complex, TBP's primary role in RNA Polymerase II transcription is to bind core promoter DNA, providing a platform for the assembly of other general transcription factors and RNA Polymerase II.[1][2] This binding event induces a dramatic structural change in the DNA, a sharp bend of approximately 80°, which is thought to be critical for the subsequent recruitment of the pre-initiation complex.[1][3]

While TBP is named for its affinity to the TATA box, it is estimated that only 10-20% of human promoters contain this consensus sequence.[1] The majority are "TATA-less" yet still require TBP for transcription initiation, suggesting that TBP must recognize a broader range of TATA-like or non-canonical sequences.[1][4] The d(T-A-A-T) sequence represents a minimal, non-canonical A/T-rich element. Understanding the biophysical and structural nature of its interaction with TBP is vital for elucidating the mechanisms of transcription at a wider array of gene promoters and for designing therapeutics that can modulate these interactions.

Structural Basis of TBP-DNA Interaction

The interaction between TBP and DNA is a classic example of induced-fit recognition, driven by the protein's unique structure and its ability to deform the DNA double helix.

TBP Structure: The conserved C-terminal core of TBP is a saddle-shaped molecule composed of two pseudo-symmetric domains.[1][5] The concave underside of this saddle features a ten-stranded, anti-parallel β-sheet that makes direct contact with the DNA.[5][6] The convex outer surface is composed of four α-helices and serves as a docking site for other transcription factors, such as TFIIA and TFIIB.[7]

DNA Recognition and Bending: TBP binds to the minor groove of the DNA.[5][8] This is unusual, as most sequence-specific DNA-binding proteins recognize the wider, more information-rich major groove. The binding is characterized by the insertion of four phenylalanine residues into the DNA minor groove, two at each end of the recognition sequence.[8] These phenylalanines act like wedges, kinking the DNA and causing a sharp bend that forces the minor groove to widen and wrap around the protein's concave surface.[5][9] This severe DNA distortion is a hallmark of TBP binding.[1]

The recognition of TATA-like sequences such as d(T-A-A-T) is permitted by the nature of the minor groove interaction. A-T and T-A base pairs present a chemically similar face to the minor groove, allowing TBP to accommodate such transversions.[6] Furthermore, structural studies show cavities in the TBP-DNA interface that can accommodate the exocyclic amino groups of non-consensus bases, providing a basis for the protein's ability to bind a degenerate set of sequences.[6]

Quantitative Analysis of TBP-DNA Binding

The following table summarizes experimentally determined KD values for human or yeast TBP with various DNA sequences, providing a framework for estimating the affinity for d(T-A-A-T).

| DNA Sequence (Promoter) | TBP Species | Method | Dissociation Constant (KD) | Reference |

| TATAAAAG (AdMLP) | Yeast | DNase I Footprinting | ~20 nM | [10] |

| TATATATA (Adenovirus E4) | Yeast | DNase I Footprinting | ~10 nM | [11] |

| Non-consensus TATA | Yeast | DNase I Footprinting | KD increased 12- to 17-fold vs. consensus | [10] |

| Non-specific DNA | Yeast | In vitro binding assay | ~1000-fold lower affinity than TATA | [12] |

Note: Binding conditions such as salt concentration and temperature significantly impact these values.[13]

Based on this comparative data, the interaction of TBP with the short d(T-A-A-T) sequence is expected to be weak, with a KD value significantly higher than that for the consensus TATA box, likely in the high nanomolar to micromolar range.

Role in Transcription Initiation

The binding of TBP to a core promoter, whether a consensus TATA box or a TATA-like element, is the rate-limiting step for the assembly of the Pre-Initiation Complex (PIC).[7] Once TBP is bound and has bent the DNA, it creates a composite protein-DNA surface that is recognized by other general transcription factors. TFIIA binds to stabilize the TBP-DNA complex, and TFIIB is recruited, binding to both TBP and the DNA upstream and downstream of the TATA element.[7] This TBP-TFIIA-TFIIB-DNA complex then serves as the platform for recruiting RNA Polymerase II and the remaining factors (TFIIF, TFIIE, TFIIH) to initiate transcription.

Experimental Protocols

Characterizing the interaction between TBP and a specific DNA sequence like d(T-A-A-T) requires robust biophysical techniques. Below are detailed protocols for two common methods: Electrophoretic Mobility Shift Assay (EMSA) and Surface Plasmon Resonance (SPR).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, detects protein-DNA interactions based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[14][15]

Objective: To qualitatively detect binding between TBP and a labeled d(T-A-A-T) oligonucleotide and to estimate the dissociation constant (KD) through titration.

Materials:

-

Recombinant human TBP

-

Complementary single-stranded oligonucleotides containing the d(T-A-A-T) sequence, one end-labeled with Biotin or a radioactive isotope (e.g., ³²P)

-

Annealing Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA

-

10x TBP Binding Buffer: 200 mM HEPES-KOH (pH 7.6), 50 mM MgCl₂, 10 mM DTT, 50% Glycerol

-

Poly(dG-dC):poly(dG-dC) or Poly(dI-dC):poly(dI-dC) non-specific competitor DNA

-

Novex™ 6% DNA Retardation Gel (or equivalent)

-

0.5x TBE Buffer

-

6x Loading Dye (non-denaturing)

-

Chemiluminescent or radioactive detection system

Protocol:

-

Probe Annealing:

-

Mix equal molar amounts of the labeled and unlabeled complementary oligonucleotides in Annealing Buffer.

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature (approx. 2-3 hours) to form the double-stranded labeled probe.[14]

-

Dilute the annealed probe to a working concentration (e.g., 20-50 fmol/µL).

-

-

Binding Reaction:

-

Prepare a master mix for the binding reactions on ice. For a 20 µL reaction, combine: 2 µL of 10x TBP Binding Buffer, 2 µL of 50% Glycerol, 1 µL of 1 µg/µL Poly(dG-dC), and nuclease-free water.

-

Set up a series of tubes for titration. Add a constant amount of labeled probe (e.g., 1 µL, ~20-50 fmol) to each tube.

-

Add increasing amounts of TBP (e.g., 0 nM to 200 nM final concentration) to the respective tubes.

-

Include control lanes: probe only (no protein) and a competition reaction with a 100-fold excess of unlabeled d(T-A-A-T) probe to demonstrate specificity.

-

Incubate the reactions at room temperature for 30 minutes.[16]

-

-

Electrophoresis:

-

Pre-run the 6% native polyacrylamide gel in 0.5x TBE buffer at 100-150V for at least 30 minutes at 4°C.[16]

-

Add 4 µL of 6x non-denaturing loading dye to each binding reaction.

-

Carefully load the samples into the wells of the pre-run gel.

-

Run the gel at 150-200V at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane (for chemiluminescent detection) or dry the gel (for autoradiography).

-

Detect the signal according to the manufacturer's protocol for the specific label used.

-

Visualize the bands corresponding to free probe and the slower-migrating TBP-DNA complex ("shifted" band).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[17][18]

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and equilibrium dissociation constant (KD) for the TBP-d(T-A-A-T) interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor Chip SA (Streptavidin coated)

-

Biotinylated dsDNA oligo containing the d(T-A-A-T) sequence

-

Recombinant human TBP

-

SPR Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.05% (v/v) Surfactant P20

-

Regeneration Solution: e.g., 1 M NaCl or 0.1 M Glycine-HCl (pH 2.5) (must be optimized)

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Dock the Sensor Chip SA in the instrument and prime the system with Running Buffer.

-

Inject the biotinylated d(T-A-A-T) oligonucleotide (ligand) at a low concentration (e.g., 10 nM) over one flow cell at a low flow rate (e.g., 5-10 µL/min) to achieve a low immobilization level (e.g., 50-100 Response Units, RU).[19] A second flow cell is left blank to serve as a reference.

-

Wash the chip surface to remove any unbound ligand.

-

-

Analyte Binding and Kinetic Analysis:

-

Prepare a series of dilutions of TBP (analyte) in the Running Buffer, ranging from concentrations well below to well above the expected KD (e.g., 1 nM to 500 nM). Include a zero-concentration (buffer only) sample for double referencing.

-

Inject the TBP dilutions sequentially over both the ligand and reference flow cells at a high flow rate (e.g., 30-100 µL/min) to minimize mass transport limitations.[18][19]

-

Monitor the association phase (increase in RU) during injection, followed by the dissociation phase (decrease in RU) as running buffer flows over the chip.

-

Between each TBP injection, inject the Regeneration Solution to strip all bound TBP from the surface, returning the signal to baseline.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the ligand flow cell signal for each injection.

-

Subtract the signal from the buffer-only injection (double referencing).

-

Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

The fitting will yield the kinetic constants kₐ (association rate) and kₔ (dissociation rate).

-

Calculate the equilibrium dissociation constant as KD = kₔ / kₐ.

-

Conclusion and Future Directions

The interaction of TATA-binding protein with the non-canonical d(T-A-A-T) sequence, while weaker than its binding to the consensus TATA box, is a functionally relevant event that underscores the protein's versatility in recognizing a degenerate set of promoter elements. This flexibility is fundamental to its role in initiating transcription at the vast number of TATA-less and TATA-like promoters in the human genome. The structural mechanism, involving minor groove binding and dramatic DNA bending, remains consistent across different sequences. For researchers and drug development professionals, understanding the nuances of these lower-affinity interactions opens avenues for designing highly specific modulators of transcription for a targeted set of genes, moving beyond the limitations of targeting only the relatively small fraction of genes controlled by strong, canonical TATA boxes. Future work should focus on obtaining high-resolution structural and quantitative kinetic data for TBP in complex with a wider array of such TATA-like elements to build a comprehensive model of promoter recognition and transcriptional regulation.

References

- 1. TATA-binding protein - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Stepwise Bending of DNA by a Single TATA-Box Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Role of TATA Boxes and TATA-Binding Protein in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TATA element recognition by the TATA box-binding protein has been conserved throughout evolution - PMC [pmc.ncbi.nlm.nih.gov]